hCA I-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hCA I-IN-1 is a human carbonic anhydrase I inhibitor. It is a compound that specifically inhibits the activity of human carbonic anhydrase I, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound also shows inhibitory activity against other isoforms of carbonic anhydrase, including human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hCA I-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then coupled with other organic molecules to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
hCA I-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
hCA I-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of carbonic anhydrase enzymes and to develop new inhibitors.
Biology: The compound helps in understanding the role of carbonic anhydrase in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain cancers.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Wirkmechanismus
hCA I-IN-1 exerts its effects by binding to the active site of human carbonic anhydrase I, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the enzyme’s active site, preventing the hydration of carbon dioxide. This inhibition disrupts the enzyme’s normal function, leading to a decrease in bicarbonate and proton production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma .
Uniqueness of hCA I-IN-1
This compound is unique due to its high selectivity and potency against human carbonic anhydrase I. It has a lower inhibition constant (Ki) compared to other inhibitors, making it a more effective compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H23N5O4S |
---|---|
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
4-[4-[[3-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+ |
InChI-Schlüssel |
MSWUIQRFLIVJRP-NTEUORMPSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.